



# Quantitative Analysis of Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Lansoprazole sulfone N-oxide |           |
| Cat. No.:            | B194816                      | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) are a significant concern for the pharmaceutical industry and regulatory agencies. These impurities have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2] Consequently, their levels in the final drug product are strictly controlled to minimize any potential carcinogenic risk to patients. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3][4] This document outlines a risk-based approach to identify, categorize, qualify, and control these impurities.[1][3]

The cornerstone of GTI control is the Threshold of Toxicological Concern (TTC), a concept that defines a level of exposure to a substance that is considered to be of negligible risk. For most genotoxic impurities, the TTC is set at 1.5  $\mu$  g/day for lifetime exposure.[5][6] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels, often in the parts per million (ppm) range relative to the API.

This application note provides detailed protocols and guidance for the quantitative analysis of common classes of genotoxic impurities in APIs, including alkyl halides and sulfonate esters, using state-of-the-art analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).



## **Regulatory Framework and Risk Assessment**

The ICH M7 guideline provides a structured framework for the management of genotoxic impurities. A critical first step is the hazard assessment to identify potential GTIs. This involves an analysis of the synthetic route of the API and potential degradation products.[1][7]

### **ICH M7 Classification of Impurities**

Impurities are categorized into one of five classes based on their mutagenic and carcinogenic potential, which dictates the required control strategy.[1][8]

| Class   | Definition                                                                                                                    | Proposed Action for Control                                                                                                                                   |
|---------|-------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Class 1 | Known mutagenic carcinogens.                                                                                                  | Control at or below a compound-specific acceptable limit.                                                                                                     |
| Class 2 | Known mutagens with unknown carcinogenic potential.                                                                           | Control at or below the acceptable intake (TTC).                                                                                                              |
| Class 3 | Alerting structure, unrelated to the API structure; no mutagenicity data.                                                     | Control at or below the acceptable intake (TTC) or conduct a bacterial mutagenicity assay. If nonmutagenic, treat as Class 5. If mutagenic, treat as Class 2. |
| Class 4 | Alerting structure, but the alert is also present in the API or related compounds that have tested negative for mutagenicity. | Treat as a non-mutagenic impurity.                                                                                                                            |
| Class 5 | No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity.                    | Treat as a non-mutagenic impurity.                                                                                                                            |



### **Risk Assessment Workflow**

A systematic risk assessment is crucial to identify and control potential genotoxic impurities throughout the drug development process. The following diagram illustrates a typical workflow based on ICH M7 principles.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pharmtech.com [pharmtech.com]
- 2. Genotoxic Impurities | PPTX [slideshare.net]
- 3. manuals.plus [manuals.plus]
- 4. instem.com [instem.com]
- 5. aifa.gov.it [aifa.gov.it]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Prepare an ICH M7 Risk Assessment Report in 3 steps | Tox by Design [toxby.design]
- To cite this document: BenchChem. [Quantitative Analysis of Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194816#quantitative-analysis-of-genotoxic-impurities-in-apis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com